trans-3-Chlorodihydro-5-methylfuran-2(3H)-one

Asymmetric Synthesis Chiral Resolution Stereochemistry

trans-3-Chlorodihydro-5-methylfuran-2(3H)-one (CAS 50485-67-1) is a chiral chloro-substituted gamma-lactone, specifically identified by its IUPAC name (3R,5R)-3-chloro-5-methyloxolan-2-one. This compound, with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol, is part of the furanone class.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 50485-67-1
Cat. No. B12662216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Chlorodihydro-5-methylfuran-2(3H)-one
CAS50485-67-1
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)O1)Cl
InChIInChI=1S/C5H7ClO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3/t3-,4-/m1/s1
InChIKeyRQQWSVYYNYGIOF-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Chlorodihydro-5-methylfuran-2(3H)-one (CAS 50485-67-1): Chiral Chloro-Lactone for Stereospecific Synthesis


trans-3-Chlorodihydro-5-methylfuran-2(3H)-one (CAS 50485-67-1) is a chiral chloro-substituted gamma-lactone, specifically identified by its IUPAC name (3R,5R)-3-chloro-5-methyloxolan-2-one [1]. This compound, with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol, is part of the furanone class . It features a reactive chlorine atom at the 3-position and a methyl group at the 5-position on a tetrahydrofuran-2-one ring. The specific (3R,5R) absolute configuration distinguishes it from other stereoisomers or racemic mixtures, making it a defined chiral building block for asymmetric synthesis where stereochemical integrity is paramount [1].

Why Generic Chloro-Lactones Cannot Replace trans-3-Chlorodihydro-5-methylfuran-2(3H)-one: The Critical Role of Exact Stereochemistry and Physicochemical Profile


Substituting trans-3-Chlorodihydro-5-methylfuran-2(3H)-one with a generic chloro-lactone, such as the stereochemically undefined 3-chloro-5-methyloxolan-2-one (CAS 33563-62-1) or the non-chlorinated gamma-valerolactone (GVL), introduces significant risks to synthetic reproducibility and product profile. The defined (3R,5R) stereochemistry of the target compound is a critical parameter for asymmetric induction; a racemic or diastereomeric mixture can lead to different reaction outcomes and complex purification challenges. Furthermore, the presence of the chlorine atom fundamentally alters the physicochemical properties compared to GVL, with a computed XLogP of 1.3 [1] versus 0.68 for GVL , and a boiling point elevated by over 40°C (249.2°C vs. 207°C ). These differences dictate distinct behaviors in liquid-liquid extraction, chromatographic purification, and distillation, making simple interchange impossible without process re-optimization.

Quantitative Comparative Evidence for trans-3-Chlorodihydro-5-methylfuran-2(3H)-one


Stereochemical Configuration: Trans (3R,5R) vs. Undefined Stereoisomer Mixtures

The target compound is explicitly specified as the trans isomer with (3R,5R) absolute configuration . In contrast, the commonly listed analog with the same planar structure (CAS 33563-62-1) is described as '3-chloro-5-methyloxolan-2-one' without any defined stereochemistry, representing a racemic mixture or a different diastereomer . This stereochemical definition is non-negotiable for applications requiring a single enantiomer; starting from the trans compound ensures entry into a homochiral synthetic pathway, avoiding the need for downstream chiral resolution, which can reduce overall yield by at least 50% for a racemate.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Lipophilicity (XLogP) vs. Non-Chlorinated Parent gamma-Valerolactone (GVL)

The introduction of a chlorine atom at the 3-position markedly increases lipophilicity. The computed XLogP for the target compound is 1.3 [1], which is approximately 0.62 log units higher than that of its non-chlorinated parent, gamma-valerolactone (XLogP = 0.68) [2]. This difference of >0.6 log units translates to a greater than 4-fold increase in partitioning from an aqueous phase into an organic solvent, a critical advantage for extraction and purification protocols.

ADME Extraction Efficiency Lipophilicity

Boiling Point Elevation vs. gamma-Valerolactone (GVL)

The target compound exhibits a significantly higher boiling point compared to its non-chlorinated analog. Experimental and computed data indicate a boiling point of 249.2°C at 760 mmHg for the chloro-lactone , while GVL boils at 207°C at the same pressure . This 42°C difference provides a wider thermal operating window, enabling distillation-based purification at higher temperatures without approaching the decomposition point of more volatile components.

Purification Distillation Thermal Stability

Synthetic Utility of the Chloro Leaving Group vs. Non-Halogenated Lactones

The chlorine atom at the 3-position of the lactone ring serves as a competent leaving group for nucleophilic substitution reactions . This reactivity is entirely absent in the non-halogenated parent compound, GVL. Chlorolactones, as a class, are established intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, where the chlorine can be displaced by amines, alkoxides, or carbon nucleophiles to introduce new functionality . While direct kinetic data for this specific compound versus a non-chlorinated analog is not available in public literature, the fundamental reactivity difference is a class-level feature of alpha-halo lactones.

Nucleophilic Substitution Building Block Synthetic Chemistry

Optimal Application Scenarios for trans-3-Chlorodihydro-5-methylfuran-2(3H)-one Based on Differential Evidence


Asymmetric Synthesis Requiring a Defined Chiral Tetrahydrofuranone Building Block

The absolute (3R,5R) configuration makes this compound the preferred starting material for the synthesis of enantiomerically pure targets, such as chiral pharmaceuticals or natural products. Using the stereochemically undefined mixture (CAS 33563-62-1) would introduce a diastereomeric mixture, complicating purification and reducing overall yield. This compound is suited for projects where stereochemical fidelity from the first step is mandatory.

Synthesis of Diversified Libraries via Nucleophilic Displacement

The electrophilic carbon bearing the chlorine atom allows for the introduction of a wide range of nucleophiles . This reactivity profile is not available with non-halogenated lactones like GVL. The compound is specifically suited for medicinal chemistry groups seeking to generate analogs by displacing the chlorine with amines, thiols, or other nucleophiles to rapidly explore structure-activity relationships.

Process Chemistry Where Lipophilic Extraction is Critical

The experimental or computed XLogP of 1.3, which is >0.6 log units higher than that of GVL [1], predicts superior partitioning into organic solvents. This property can be exploited to design efficient aqueous work-up procedures, reducing product loss during isolation. This is a key differentiator for process chemists selecting intermediates for scale-up, where extraction efficiency directly impacts cost and yield.

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